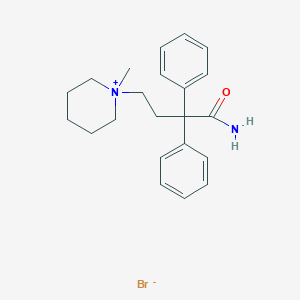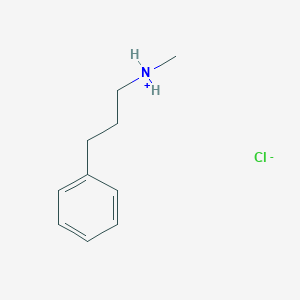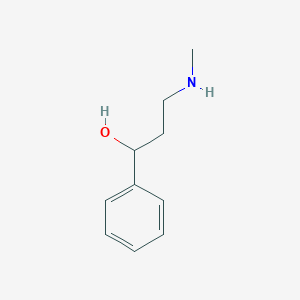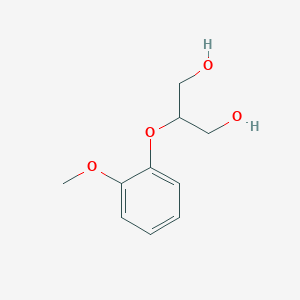
2-(2-メトキシフェノキシ)プロパン-1,3-ジオール
概要
説明
科学的研究の応用
2-(2-Methoxyphenoxy)propane-1,3-diol has several applications in scientific research:
作用機序
Target of Action
The primary target of 2-(2-Methoxyphenoxy)propane-1,3-diol, also known as Guaifenesin Impurity B , is not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery .
Biochemical Pathways
It is known to be involved in the oxidative breakdown of lignin by white-rot basidiomycete fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 19822 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known to have expectorant properties and is used in the treatment of coughing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyphenoxy)propane-1,3-diol. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed
生化学分析
Biochemical Properties
It is known that it is involved in centrally acting muscle relaxant with expectorant properties . The exact enzymes, proteins, and other biomolecules it interacts with are not yet fully known.
Cellular Effects
It is often used as an anesthetic during animal surgery , suggesting that it may have significant effects on cell function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol typically involves the reaction of 2-methoxyphenol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired diol product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxyphenoxy)propane-1,3-diol may involve continuous flow processes to enhance the efficiency and yield of the reaction . The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(2-Methoxyphenoxy)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxyphenol and glycolaldehyde.
Reduction: Formation of 2-(2-methoxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives.
類似化合物との比較
Similar Compounds
Guaifenesin: 2-(2-Methoxyphenoxy)propane-1,3-diol is an impurity of guaifenesin, which is widely used as an expectorant.
2-Methoxyphenol: A related compound with similar structural features but lacking the propane-1,3-diol backbone.
2-(2-Methoxyphenoxy)ethanol: Another similar compound with an ethylene glycol backbone instead of propane-1,3-diol.
Uniqueness
2-(2-Methoxyphenoxy)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its presence as an impurity in guaifenesin formulations necessitates careful monitoring and quality control to ensure the safety and efficacy of the medication .
特性
IUPAC Name |
2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTADPBLDQSWASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161222 | |
| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-09-1 | |
| Record name | Guaifenesin beta-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14007-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIFENESIN .BETA.-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


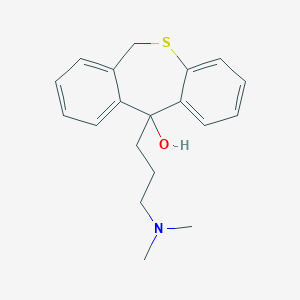



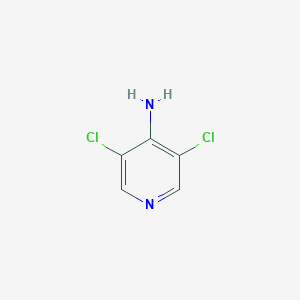

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)

